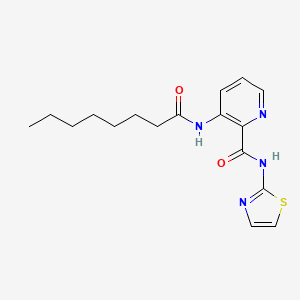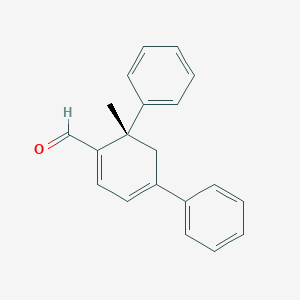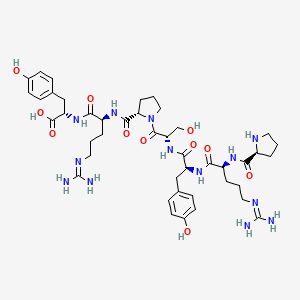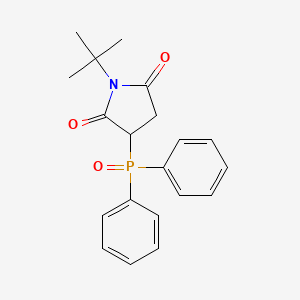
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with an octanoylamino group and a thiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions, often starting with commercially available pyridine derivatives.
Introduction of the Octanoylamino Group: The octanoylamino group is introduced via an amide coupling reaction. This involves reacting an octanoyl chloride with an amine group on the pyridine ring in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Thiazolyl Group: The thiazolyl group is introduced through a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug discovery and development.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials, such as polymers or coatings.
Biological Studies: Researchers can use the compound to study its interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may find use in industrial processes, such as catalysis or as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide:
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
922712-16-1 |
|---|---|
Formule moléculaire |
C17H22N4O2S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-(octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O2S/c1-2-3-4-5-6-9-14(22)20-13-8-7-10-18-15(13)16(23)21-17-19-11-12-24-17/h7-8,10-12H,2-6,9H2,1H3,(H,20,22)(H,19,21,23) |
Clé InChI |
OMZPJYPOZOMBFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)

![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)




![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)




